"synthesis and characterization of DL-3-(Benzylthio)lactic Acid"
"synthesis and characterization of DL-3-(Benzylthio)lactic Acid"
An In-Depth Technical Guide to the Synthesis and Characterization of DL-3-(Benzylthio)lactic Acid
Introduction
DL-3-(Benzylthio)lactic acid is a sulfur-containing α-hydroxy acid. Molecules within this class are significant in various fields, including medicinal chemistry and materials science, due to the unique properties conferred by the thiol ether and carboxylic acid functionalities. The presence of a chiral center at the α-carbon and the versatile reactivity of the hydroxyl, carboxyl, and thioether groups make it a valuable building block for more complex molecular architectures. For instance, related benzylthio compounds have been explored in the preparation of biologically active agents.[1]
This guide provides a comprehensive overview of a robust synthetic route to DL-3-(Benzylthio)lactic Acid and a detailed multi-technique approach for its structural characterization. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also understand the rationale behind each step.
Part 1: Synthesis of DL-3-(Benzylthio)lactic Acid
Synthetic Strategy: Principle and Rationale
The selected synthetic route is based on a classical Williamson ether synthesis analogue, which is a reliable and high-yielding method for forming thioethers.[2] This strategy involves the nucleophilic substitution (SN2) reaction between a thiolate and an alkyl halide.
Core Rationale:
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Nucleophilicity: Thiols are more acidic than their corresponding alcohols, and their conjugate bases, thiolates, are excellent nucleophiles.[3] Benzylthiol can be readily deprotonated by a suitable base to form the benzylthiolate anion, a potent nucleophile.
-
Leaving Group: A halide, such as bromide, on an sp³-hybridized carbon serves as an effective leaving group, facilitating the nucleophilic attack.
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Substrate Selection: The precursor, 3-bromo-2-hydroxypropanoic acid, provides the necessary electrophilic carbon center and the core lactic acid framework. The reaction proceeds via a direct displacement of the bromide by the sulfur nucleophile.
The overall reaction is as follows:
Reaction Scheme:
Synthesis and Purification Workflow
The following diagram illustrates the logical flow from starting materials to the purified final product.
Caption: Workflow for the synthesis of DL-3-(Benzylthio)lactic Acid.
Detailed Experimental Protocol
Materials:
-
3-Bromo-2-hydroxypropanoic acid
-
Benzylthiol (Benzyl mercaptan)
-
Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl), concentrated
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Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
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Deionized water
Procedure:
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Thiolate Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (2.0 eq) in deionized water. Cool the solution in an ice bath to 0-5 °C.
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To the cooled basic solution, add benzylthiol (1.0 eq) dropwise. Stir for 15 minutes to ensure the complete formation of the sodium benzylthiolate salt. The thiol is deprotonated to form a highly nucleophilic thiolate.[2][3]
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Nucleophilic Substitution: In a separate beaker, dissolve 3-bromo-2-hydroxypropanoic acid (1.0 eq) in a minimum amount of deionized water.
-
Add the aqueous solution of 3-bromo-2-hydroxypropanoic acid dropwise to the stirred thiolate solution, maintaining the temperature at 0-5 °C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Acidification: Once the reaction is complete, cool the mixture again in an ice bath. Carefully acidify the solution to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. This step protonates the carboxylate salt to yield the desired carboxylic acid.
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Extraction: Transfer the acidified mixture to a separatory funnel. Extract the product into ethyl acetate (3 x volumes of the aqueous phase). Combine the organic layers.
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Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene or an ethyl acetate/hexane mixture) to afford pure DL-3-(Benzylthio)lactic Acid as an off-white solid.[4]
Part 2: Characterization
A multi-faceted analytical approach is essential to confirm the identity, structure, and purity of the synthesized compound.
Characterization Workflow
The following diagram outlines the process for comprehensive structural verification.
Caption: Integrated workflow for the characterization of the final product.
Physicochemical Properties
The basic physical and chemical properties of the target compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₃S | [4] |
| Molecular Weight | 212.27 g/mol | [4] |
| Appearance | Off-White Solid | [4] |
| Melting Point | 101-104 °C | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
¹H NMR (Proton NMR) Analysis: The expected signals for DL-3-(Benzylthio)lactic Acid are detailed below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~12-13 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically downfield and broad. |
| ~7.20 - 7.40 | Multiplet | 5H | Ar-H | Protons of the phenyl ring on the benzyl group. |
| ~4.15 | Doublet of Doublets | 1H | -CH(OH )- | The methine proton is coupled to the two diastereotopic protons of the adjacent CH₂ group.[5] |
| ~3.75 | Singlet | 2H | -S-CH₂ -Ph | The benzylic protons adjacent to the sulfur atom. |
| ~2.80 - 3.00 | Multiplet | 2H | -S-CH₂ -CH- | The two diastereotopic methylene protons adjacent to the chiral center. |
¹³C NMR (Carbon NMR) Analysis: The expected signals for the unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~174 | C =O | Carboxylic acid carbonyl carbon.[6] |
| ~138 | Ar-C (quaternary) | The ipso-carbon of the phenyl ring attached to the methylene group. |
| ~129 | Ar-C H | Aromatic methine carbons. |
| ~128 | Ar-C H | Aromatic methine carbons. |
| ~127 | Ar-C H | Aromatic methine carbons. |
| ~69 | -C H(OH)- | The carbon bearing the hydroxyl group.[6] |
| ~38 | -S-C H₂-CH- | The methylene carbon adjacent to the sulfur and the chiral center. |
| ~36 | -S-C H₂-Ph | The benzylic carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 2500-3300 (broad) | O-H Stretch | Carboxylic Acid | The very broad absorption is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[7][8] |
| ~3400 (broad) | O-H Stretch | Alcohol | The hydroxyl group O-H stretch, which may be partially obscured by the carboxylic acid band. |
| ~1700-1725 | C=O Stretch | Carboxylic Acid | A strong, sharp absorption characteristic of the carbonyl group in a saturated carboxylic acid.[9] |
| ~1450, ~1495 | C=C Stretch | Aromatic Ring | Absorptions corresponding to the phenyl group. |
| ~690-710 | C-S Stretch | Thioether | A weak absorption for the carbon-sulfur bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula. Electrospray ionization (ESI) in negative mode is well-suited for this acidic molecule.
| m/z Value | Ion | Rationale |
| 211.04 | [M-H]⁻ | The deprotonated molecular ion, which should be the base peak in negative ESI mode. |
| 212.05 | [M]⁺• (EI) | The molecular ion peak if using Electron Ionization (less common for this compound type).[10] |
| 91.05 | [C₇H₇]⁺ | The tropylium ion, a very stable fragment resulting from the cleavage of the benzyl group. |
| 121.01 | [M-C₇H₇-CO]⁻ | Loss of the benzyl group followed by the loss of carbon monoxide from the carboxylate. |
Conclusion
This guide has detailed a reliable and well-rationalized method for the synthesis of DL-3-(Benzylthio)lactic Acid via nucleophilic substitution. The causality behind the choice of reagents and reaction conditions is rooted in fundamental principles of organic chemistry, emphasizing the high nucleophilicity of thiolates and the utility of alkyl halides as electrophiles.[2][3] Furthermore, a comprehensive analytical workflow employing NMR, IR, and mass spectrometry has been outlined. The combination of these techniques provides an unambiguous confirmation of the molecular structure and purity of the final product, establishing a self-validating system of synthesis and characterization for researchers in the field.
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